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Compound of Interest

Compound Name: 2-Amino-1-cyclohexylethan-1-ol
CAS No.: 57230-08-7
Cat. No.: B3145364
Get Quote
. J

-Amino Alcohols from Cyclohexyl Precursors[1]

Executive Summary & Strategic Rationale

The target molecule, 2-Amino-1-cyclohexylethan-1-ol, represents a critical pharmacophore
found in

-adrenergic blockers and chiral auxiliaries.[1] Its synthesis presents a classic challenge in
regio- and stereocontrol: installing an amine and a hydroxyl group on adjacent carbons with
specific connectivity.[2]

This guide details two distinct synthetic strategies, selected based on precursor availability and
scalability requirements:

e The Henry Reaction (Nitroaldol) Route: The "Gold Standard" for carbon chain extension. It
constructs the ethyl backbone from cyclohexanecarboxaldehyde, offering high reliability and
established stereoselective variants.

» The Epoxide Aminolysis Route: A convergent approach utilizing vinylcyclohexane (via its
epoxide). This route relies on steric control to dictate regioselectivity.
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Retrosynthetic Logic

The following diagram illustrates the strategic disconnections available for this scaffold.

TARGET:
2-Amino-1-cyclohexylethan-1-ol

Intermediate: Intermediate:
1-Cyclohexyl-2-nitroethanol 2-Cyclohexyloxirane

Precursor A:
Cyclohexanecarboxaldehyde
(+ Nitromethane)

Precursor B:
Vinylcyclohexane

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Protocol A: The Henry Reaction (Nitroaldol)
Sequence

This pathway is recommended for laboratory-scale synthesis (1g — 50g) due to the low cost of
reagents and the stability of the nitro-alcohol intermediate.

Phase 1: Nitroaldol Condensation
Reaction: Cyclohexanecarboxaldehyde + Nitromethane
1-Cyclohexyl-2-nitroethanol[1]

Mechanism: The base deprotonates nitromethane (

), creating a nitronate anion that attacks the aldehyde carbonyl.

Reagents:
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Cyclohexanecarboxaldehyde (1.0 equiv)

Nitromethane (1.5 equiv)

Base Catalyst: 1,1,3,3-Tetramethylguanidine (TMG) (0.1 equiv) or NaOH (aq).

Solvent: THF or Ethanol.

Step-by-Step Procedure:

Setup: Charge a round-bottom flask with cyclohexanecarboxaldehyde (11.2 g, 100 mmol)
and THF (100 mL). Cool to 0°C.

Addition: Add nitromethane (9.15 g, 150 mmol).

Catalysis: Add TMG (1.15 g, 10 mmol) dropwise. Caution: Exothermic.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours.
Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the nitroalcohol (
).
Quench: Acidify with 1M HCI to pH 6.

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over
, and concentrate.

Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).

o Yield Expectations: 85-92%.[3][4]

Phase 2: Reduction of the Nitro Group

Reaction: 1-Cyclohexyl-2-nitroethanol
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2-Amino-1-cyclohexylethan-1-ol[1]
Critical Choice:

o Method A (LAH): Best for small scale; gives clean conversion but requires strict safety
handling.

+ Method B (Hydrogenation): Best for scale-up; requires Raney-Ni or Pd/C and high pressure
(50 psi).

Protocol (Lithium Aluminum Hydride - LAH):
 Inert Atmosphere: Flame-dry a 500 mL 3-neck flask; flush with Argon/Nitrogen.
o Slurry Preparation: Suspend LAH (1.5 g, 40 mmol) in anhydrous THF (50 mL) at 0°C.

» Addition: Dissolve the nitroalcohol (3.46 g, 20 mmol) in dry THF (20 mL). Add dropwise to the
LAH slurry over 30 mins. Gas evolution (

) will occur.[5]

o Reflux: Warm to RT, then reflux for 4 hours. The solution should turn grey/white.
¢ Fieser Quench (CRITICAL SAFETY): Cool to 0°C.

o Add 1.5 mL water (slowly).

o Add 1.5 mL 15% NaOH.

o Add 4.5 mL water.

o Stir until a granular white precipitate forms.

« |solation: Filter through Celite. Concentrate the filtrate to obtain the crude amino alcohol as a
viscous oil or low-melting solid.

Protocol B: Epoxide Ring Opening (Aminolysis)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3145364/docs?utm_src=pdf-body#application-note-scalable-synthetic-pathways-to-2-amino-1-cyclohexylethan-1-ol
https://foodb.ca/compounds/FDB000769
https://commonorganicchemistry.com/Common_Reagents/Lithium_Aluminum_Hydride/Lithium_Aluminium_Hydride.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3145364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This route is efficient if vinylcyclohexane is the starting material. It relies on the regioselective
attack of ammonia at the less hindered terminal carbon.

Reaction: 2-Cyclohexyloxirane +
2-Amino-1-cyclohexylethan-1-ol[1]
Regioselectivity Logic: Nucleophilic attack on aliphatic epoxides under basic conditions (

) is sterically driven. The terminal carbon (C2) is significantly more accessible than the internal
carbon (C1) bearing the cyclohexyl ring.

Step-by-Step Procedure:

o Epoxidation (If starting from alkene): Treat vinylcyclohexane with m-CPBA in DCM at 0°C.
Wash with

and
. Distill to purify epoxide.

o Aminolysis Setup: Place 2-cyclohexyloxirane (10 mmol) in a pressure tube or autoclave.
* Reagent: Add 7N

in Methanol (10 mL, large excess to prevent dimerization).

¢ Reaction: Seal and heat to 60°C for 6 hours.

o Workup: Cool to RT. Carefully vent the vessel (ammonia gas!). Concentrate under reduced
pressure to remove methanol and excess ammonia.

 Purification: The residue is often pure enough. If not, recrystallize from

/Hexane or convert to HCI salt for precipitation.

Analytical Validation & Data

Verify the product identity using the following physicochemical markers.
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Expected .
Parameter ) Structural Assignment
Value/Observation

) Viscous colorless oil or waxy ) )
Physical State id Hygroscopic amine
soli

Molecular Weight: 143.23

MS (ESI+) g/mol

1H NMR (CDCI3) CH-OH (Methine proton)

3.35 (m, 1H)

2.85 (dd, 1H), 2.55 (dd, 1H)
(Diastereotopic methylene)

0.9-1.8 (m, 11H) Cyclohexyl ring protons

13C NMR 76.5 ppm C-OH

46.2 ppm C-NH2
3350-3400

IR Spectroscopy O-H and N-H stretch overlap
(Broad)

Workflow Visualization

The following diagram details the operational flow for the Henry Reaction pathway, highlighting
critical safety checkpoints.

Start:

Nitroaldol Reaction Isolate Nitroalcohol LAH Reduction Fieser Quench .
— — . — > —_— —_—
(0°C -> RT, 4h) (Evaporation) (Reflux, 4h) (H20 / NaOH / H20) U AT A

Aldehyde + éHSNOZ

Click to download full resolution via product page

Figure 2: Operational workflow for the Henry Reaction pathway.
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Safety & Handling Protocols
Nitromethane[1][7][8]

e Hazard: Flash point 35°C. Shock-sensitive explosive if heated under confinement or mixed
with amines/acids in specific ratios.

e Control: Use TMG or dilute bases. Do not distill the distillation residue to dryness if
nitromethane was used in excess.

Lithium Aluminum Hydride (LAH)[5]

e Hazard: Pyrophoric. Reacts violently with water to release hydrogen gas.[5][6]

e Control: Use only dry solvents (THF/Ether). Quench strictly under inert gas at 0°C. Keep a
Class D fire extinguisher nearby.

Stereochemistry Note

Both protocols described above produce a racemic mixture (

e The Henry reaction produces a mixture of enantiomers and potentially diastereomers if chiral
centers pre-exist (not applicable here).

» To obtain enantiopure (R) or (S) isomers, use a Lipase-catalyzed kinetic resolution on the
intermediate nitroalcohol or employ a Chiral Copper-Ligand catalyst during the Henry step
(See Reference 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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